molecular formula C11H15NO2S B3259026 Ethyl 3-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate CAS No. 312697-17-9

Ethyl 3-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate

Cat. No.: B3259026
CAS No.: 312697-17-9
M. Wt: 225.31 g/mol
InChI Key: LHYNHUFLJHBTSU-UHFFFAOYSA-N
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Description

Ethyl 3-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate is a versatile chemical scaffold, also known as Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (CAS 4506-71-2), with a molecular formula of C11H15NO2S and a molecular weight of 225.31 g/mol . This compound is a white to yellow to green crystalline powder with a melting point of 114-117 °C and should be stored in a cool, dark place under an inert atmosphere . It serves as a key synthetic intermediate for generating diverse heterocyclic systems with significant pharmacological potential. Its primary research value lies in the development of new anticancer, anti-tuberculosis, and anti-inflammatory therapeutics. In cancer research, this aminothiophene core is utilized to create novel apoptosis-inducing agents. Derivatives have demonstrated promising in vitro cytotoxicity against breast cancer MCF-7 and liver cancer HepG-2 cell lines . One specific derivative was shown to induce apoptosis in MCF-7 cells, resulting in a significant 26.86% reduction in cell viability, and an in vivo study revealed a 26.6% decrease in solid tumor mass, highlighting its potential as a lead compound for oncology drug discovery . Furthermore, derivatives of this compound have exhibited remarkable potency against Mycobacterium tuberculosis (Mtb), including strains resistant to first-line drugs like isoniazid and rifampicin . The mechanism of action is presumed to involve the inhibition of Pks13, an essential enzyme in the biosynthesis of mycolic acids, a critical component of the Mtb cell wall . Additional studies indicate that related tetrahydrobenzothiophene derivatives possess notable analgesic and anti-inflammatory activities, making the core structure a candidate for developing new anti-rheumatic agents . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should consult the Safety Data Sheet (SDS) prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-amino-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2S/c1-2-14-11(13)10-9(12)7-5-3-4-6-8(7)15-10/h2-6,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHYNHUFLJHBTSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)CCCC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate typically involves the Gewald synthesis method. This method involves the reaction of a ketone or aldehyde with elemental sulfur and an amine in the presence of a base. The reaction conditions include heating the mixture under reflux to facilitate the formation of the thiophene ring.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Large-scale reactors and continuous flow processes are often employed to ensure consistent production. Purification steps such as recrystallization or chromatography are used to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions typically result in the formation of amines or alcohols.

  • Substitution: Substitution reactions can produce various alkylated derivatives of the thiophene ring.

Scientific Research Applications

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound has shown antimicrobial and antioxidant properties, making it useful in the development of new drugs.

  • Medicine: Research has indicated its potential as an apoptosis-inducing agent for cancer treatment.

  • Industry: Its unique chemical properties make it valuable in the production of materials with specific desired characteristics.

Mechanism of Action

The mechanism by which Ethyl 3-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate exerts its effects involves interactions with molecular targets and pathways. For example, in cancer treatment, the compound may induce apoptosis by disrupting mitochondrial pathways and activating caspases.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs of Ethyl 3-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate, highlighting variations in substituents, synthesis, and properties:

Compound Name CAS Number Key Structural Differences Synthesis Yield Biological/Physical Properties References
Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate N/A 4-Hydroxyphenyl and ethoxy-oxoethyl substituents 22% Lower yield due to complex Petasis reaction; characterized by HRMS (m/z 390.1370) and NMR. Potential for pharmacological applications.
2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid N/A Carboxylic acid instead of ethyl ester 85% Synthesized via ester hydrolysis; improved solubility in aqueous media. NMR data (δ 6.03 ppm for NH₂) confirms de-esterification.
Ethyl 3-amino-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate 86553-37-9 Methyl group at position 5 N/A Increased lipophilicity due to methyl substitution; molecular formula C₁₂H₁₇NO₂S . Potential for enhanced blood-brain barrier penetration.
Ethyl 3-amino-5-(trifluoromethyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate 1208079-33-7 Trifluoromethyl group at position 5 N/A Enhanced metabolic stability and electron-withdrawing effects; critical for drug design. Structural confirmation via IR and mass spectrometry.
Ethyl 2-cinnamamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate 1448530-61-7 Cinnamamido group at position 2 N/A Higher molecular weight (355.45 g/mol ); predicted density 1.260 g/cm³. Potential use in polymer chemistry or as a photosensitizer.
2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile 51651-91-6 Cyano group instead of ester N/A Electron-withdrawing cyano group enhances reactivity in nucleophilic substitutions. Lower solubility in polar solvents compared to ester derivatives.

Key Findings:

Synthetic Accessibility :

  • The parent compound is synthesized in moderate to high yields (e.g., 85% for hydrolysis to the carboxylic acid derivative ), while derivatives with bulky substituents (e.g., 4-hydroxyphenyl in ) exhibit lower yields (22%) due to steric and electronic challenges.

Biological Activity :

  • Derivatives with amide or heterocyclic substituents (e.g., pyridinyl piperazine in ) show enhanced antimicrobial and cytotoxic activities compared to the parent compound. For example, ethyl 6-phenyl-2-(2-(4-(pyridin-2-yl)piperazin-1-yl)-acetamido) derivatives exhibit IC₅₀ values <10 µM in cytotoxicity assays .

Physicochemical Properties :

  • Lipophilicity : Methyl and trifluoromethyl substitutions increase logP values, improving membrane permeability .
  • Solubility : Carboxylic acid derivatives (e.g., ) are more water-soluble than ester analogs, making them suitable for formulations requiring aqueous compatibility.

Safety Profiles :

  • The parent compound has moderate hazards (H302, H315, H319, H335) , while trifluoromethyl derivatives may exhibit altered toxicity due to metabolic resistance.

Biological Activity

Ethyl 3-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate (CAS No. 312697-17-9) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₁H₁₅N₁O₂S
  • Molecular Weight : 225.31 g/mol
  • CAS Number : 312697-17-9
  • Purity : Typically >98%

The biological activity of this compound is primarily attributed to its interactions with cellular targets involved in cancer proliferation and apoptosis. Research indicates that compounds with similar structures can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.

Key Mechanisms:

  • Tubulin Inhibition : Compounds structurally related to this compound have shown to bind at the colchicine site of tubulin, disrupting microtubule dynamics essential for mitosis .
  • Induction of Apoptosis : Studies have demonstrated that these compounds can induce apoptosis in a dose-dependent manner without significantly affecting normal cells .

Antiproliferative Effects

Recent studies have evaluated the antiproliferative effects of Ethyl 3-amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives against various cancer cell lines:

CompoundCell LineIC₅₀ (μM)Mechanism
This compoundHeLa1.1Tubulin inhibition
This compoundL12102.8Apoptosis induction
This compoundCEM2.3Cell cycle arrest

These results indicate that the compound exhibits significant antiproliferative activity against cervical cancer (HeLa), leukemia (L1210), and T-cell leukemia (CEM) cell lines.

Selectivity for Cancer Cells

Further studies have highlighted the selectivity of Ethyl 3-amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives for cancer cells over normal human peripheral blood mononuclear cells (PBMCs). The IC₅₀ values for PBMCs were found to be greater than 20 μM, indicating minimal toxicity towards normal cells while effectively targeting cancerous ones .

Case Studies

  • Study on Anticancer Activity : A study investigated the anticancer properties of a series of tetrahydrobenzo[b]thiophenes. The results showed that derivatives similar to this compound significantly inhibited cell growth in various cancer cell lines while sparing normal cells .
  • Molecular Docking Studies : Molecular docking simulations confirmed that these compounds interact with tubulin at the colchicine binding site. This interaction is crucial for their antiproliferative effects and provides insight into their mechanism of action .

Q & A

Q. What are the standard synthetic routes for Ethyl 3-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate, and how are intermediates characterized?

The compound is typically synthesized via cyclocondensation of cyclohexanone, ethyl cyanoacetate, and sulfur in the presence of diethylamine. The reaction proceeds at 40–50°C for 2 hours, followed by recrystallization from ethanol . Key intermediates, such as 2-amino derivatives, are characterized using 1^1H NMR, 13^{13}C NMR, and IR spectroscopy. For example, 1^1H NMR (CDCl3_3) shows peaks at δ 6.03 (s, 2H, NH2_2), 2.75–1.66 ppm (cyclohexyl protons), and 1.25 ppm (ethyl ester protons) .

Q. What safety precautions are required when handling this compound in laboratory settings?

The compound may cause skin/eye irritation and respiratory toxicity. Personal protective equipment (PPE), including nitrile gloves, goggles, and fume hoods, is mandatory. Spills should be neutralized with inert absorbents and disposed of as hazardous waste. Storage conditions require a dry, cool environment away from oxidizing agents .

Q. How is the purity of the compound validated, and what analytical methods are essential?

Purity is assessed via HPLC (e.g., methanol-water gradients) and melting point determination. IR spectroscopy confirms functional groups (e.g., C=O at 1700–1750 cm1^{-1}, NH2_2 at 3300–3500 cm1^{-1}). High-resolution mass spectrometry (HRMS) and elemental analysis further validate molecular composition .

Advanced Research Questions

Q. How can reaction yields be optimized during the synthesis of derivatives, and what factors influence selectivity?

Yield optimization involves controlling stoichiometry (e.g., 1.2 equivalents of anhydrides for acylation reactions) and reaction time (e.g., 3–6 hours under reflux). Solvent choice (e.g., dry CH2_2Cl2_2 for anhydride couplings) and temperature (70–112°C) critically impact selectivity. Catalytic bases like piperidine enhance Knoevenagel condensations, achieving yields >90% .

Q. What strategies resolve discrepancies in spectral data during structural elucidation?

Contradictions in NMR or IR data may arise from tautomerism or solvent effects. For example, enamine-ketoenamine tautomerism in acylated derivatives can shift NH peaks. Use deuterated solvents (e.g., DMSO-d6_6 for polar intermediates) and 2D NMR (COSY, HSQC) to resolve ambiguities. Cross-validation with X-ray crystallography is recommended for complex cases .

Q. How are derivatives designed for targeted biological activities, and what in vitro assays are employed?

Derivatives are tailored by modifying the 3-amino group with acyl, sulfonyl, or heterocyclic moieties. For anticancer activity, compounds are screened against HepG2, MCF-7, and HCT-116 cell lines using MTT assays. IC50_{50} values (e.g., 13.5 µg/mL for compound 7 against HepG2) guide structure-activity relationships (SAR). Downregulation of tumor markers (e.g., COL10A1, ERBB2) is quantified via RT-PCR .

Q. What methodologies are used to evaluate the compound’s role as a building block in heterocyclic systems?

The 3-amino group undergoes cyclization with isocyanates or aldehydes to form oxazines, pyrimidines, or thiazoles. For instance, refluxing with 2-chloroethyl isocyanate yields ureido-tetrahydrobenzo[b]thiophenes. These reactions are monitored via TLC and optimized using microwave-assisted synthesis for reduced reaction times .

Key Methodological Insights

  • Contradiction Analysis : Conflicting melting points or NMR shifts often arise from polymorphic forms. Recrystallization in different solvents (e.g., ethanol vs. methanol) can standardize results .
  • Advanced Characterization : Use HRMS for exact mass validation (e.g., C16_{16}H19_{19}N3_3O4_4S2_2 requires m/z 381.42) and XRD for absolute configuration .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate
Reactant of Route 2
Ethyl 3-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate

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